molecular formula C10H11ClFNO B1379240 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride CAS No. 1803592-60-0

1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride

Cat. No.: B1379240
CAS No.: 1803592-60-0
M. Wt: 215.65 g/mol
InChI Key: MSQMKNNSLTZYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride typically involves the reaction of 4-fluorobenzoyl chloride with cyclopropanamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzoyl)cyclopropan-1-amine hydrochloride
  • 1-(4-Bromobenzoyl)cyclopropan-1-amine hydrochloride
  • 1-(4-Methylbenzoyl)cyclopropan-1-amine hydrochloride

Uniqueness

1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is unique due to the presence of the fluorine atom in the benzoyl group, which can influence its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

(1-aminocyclopropyl)-(4-fluorophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO.ClH/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10;/h1-4H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQMKNNSLTZYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
Reactant of Route 3
1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
Reactant of Route 4
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1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
Reactant of Route 5
1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
Reactant of Route 6
1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride

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